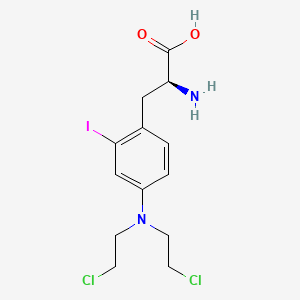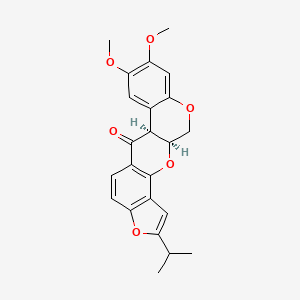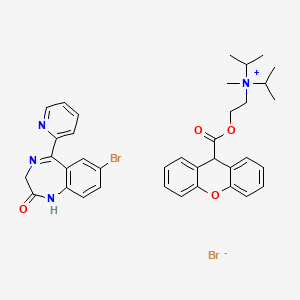
2-亚苄基-1-四氢萘酮
描述
2-Benzylidene-1-tetralone is an organic compound belonging to the class of tetralones It is characterized by a benzylidene group attached to the tetralone structure
科学研究应用
作用机制
Target of Action
2-Benzylidene-1-tetralone has been found to target cervical cancer cells and monoamine oxidase B (MAO-B) . In the context of cancer cells, it exerts excellent anticancer activity . As for MAO-B, it shows good inhibitory activity and specificity .
Mode of Action
The compound interacts with its targets in a unique way. In the case of cervical cancer cells, it inhibits the cell cycle in the G2/M phase, induces cell apoptosis, and activates pro-apoptotic proteins . When it comes to MAO-B, it acts as an inhibitor .
Biochemical Pathways
It is known that the compound can induce apoptosis in cancer cells, suggesting that it may affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
It has been observed that the compound can be located in lysosomes and nuclei , indicating that it may have good cellular permeability.
Result of Action
The result of the action of 2-Benzylidene-1-tetralone is the inhibition of cell proliferation in cervical cancer cells . It also shows potent inhibitory activity against MAO-B .
Action Environment
The action of 2-Benzylidene-1-tetralone can be influenced by environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Adequate ventilation should be ensured, and all sources of ignition should be removed . These precautions suggest that the compound’s action, efficacy, and stability may be affected by environmental conditions such as dust levels, ventilation, and temperature.
生化分析
Biochemical Properties
2-Benzylidene-1-tetralone plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells . The nature of these interactions often involves the inhibition of specific enzymes that are crucial for cancer cell survival, thereby promoting cell death.
Cellular Effects
The effects of 2-Benzylidene-1-tetralone on various types of cells and cellular processes are profound. It has been observed to inhibit the proliferation of cervical cancer cells by inducing cell cycle arrest in the G2/M phase and promoting apoptosis . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Molecular Mechanism
At the molecular level, 2-Benzylidene-1-tetralone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in cell cycle progression, thereby causing cell cycle arrest . Additionally, it can induce changes in gene expression that favor apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzylidene-1-tetralone have been studied over time. It has been found to be relatively stable, with its anticancer effects being sustained over extended periods . Degradation products may form over time, which could potentially influence its long-term efficacy. In vitro and in vivo studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation over time.
Dosage Effects in Animal Models
The effects of 2-Benzylidene-1-tetralone vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
2-Benzylidene-1-tetralone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound.
Transport and Distribution
Within cells and tissues, 2-Benzylidene-1-tetralone is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, which can influence its therapeutic effects. The compound’s distribution is crucial for its ability to reach target cells and exert its anticancer effects.
Subcellular Localization
The subcellular localization of 2-Benzylidene-1-tetralone is an important factor in its activity and function. It has been observed to localize in lysosomes and nuclei, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 2-Benzylidene-1-tetralone can be synthesized via a one-pot Claisen-Schmidt condensation reaction. This involves the reaction of 1-tetralone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 2-Benzylidene-1-tetralone are not extensively documented, the Claisen-Schmidt condensation reaction remains a fundamental approach. Scaling up this reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 2-Benzylidene-1-tetralone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in 2-benzyl-1-tetralone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-benzyl-1-tetralone.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.
相似化合物的比较
2-Benzylidene-1-tetralone can be compared with other similar compounds, such as:
- 2-Benzylidene-3,4-dihydro-2H-naphthalen-1-one
- 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one
- 2-Benzylidenetetralone
Uniqueness: 2-Benzylidene-1-tetralone stands out due to its potent anticancer activity and its application as a fluorescent probe. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
属性
IUPAC Name |
(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAEZULKWNOQO-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199006 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57558-64-2 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylidene-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


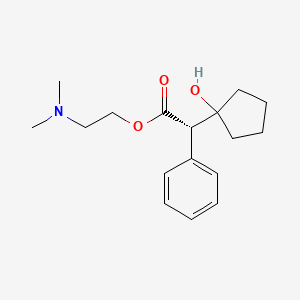
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
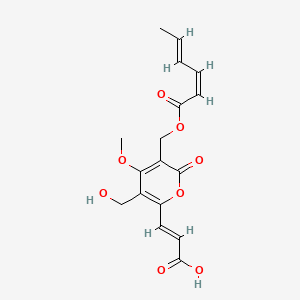
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)

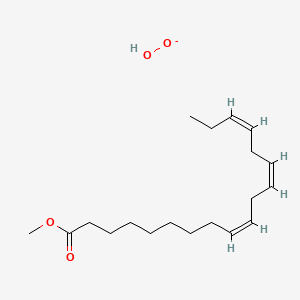
![[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1239194.png)

![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1239196.png)

